Cas no 188748-63-2 (Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-)

Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- is a silane coupling agent featuring both triethoxysilyl and trifluoromethyl functional groups. The triethoxysilyl moiety enables covalent bonding with inorganic substrates, such as glass or metal oxides, while the trifluoromethyl group imparts hydrophobic and oleophobic properties. This compound is particularly useful in surface modification applications, enhancing adhesion and durability in coatings, adhesives, and composite materials. Its dual functionality allows for tailored interfacial interactions, improving performance in harsh environments. The ethoxy groups facilitate hydrolysis and condensation reactions, enabling stable siloxane network formation. This product is valued for its ability to modify surface energy and chemical resistance in advanced material systems.
Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- structure
188748-63-2 structure
Product Name:Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-
CAS No:188748-63-2
MF:C13H19F3O3Si
MW:308.368875741959
CID:115389
PubChem ID:11858742
Update Time:2025-06-22

Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-
    • triethoxy-[4-(trifluoromethyl)phenyl]silane
    • (4-trifluoromethylphenyl)triethoxysilane
    • (4-trifluorophenyl)triethoxysilane
    • 4-trifluoromethylphenyltriethoxysilane
    • 630438_ALDRICH
    • AG-E-37611
    • AGN-PC-00HM59
    • CTK4D9902
    • p-(trifluoromethyl)phenyltriethoxysilane
    • Silane, triethoxy[4-(trifluoromethyl)phenyl]-
    • Silane,triethoxy[4-(trifluoromethyl)phenyl]- (9CI)
    • SureCN446489
    • Triethoxy[4-(trifluoromethyl)phenyl]silane
    • 1-triethoxy(4-(trifluoromethyl)phenyl)
    • 1-TRIETHOXYSILYL-4-TRIFLUOROMETHYLBENZE&
    • TRIETHOXY(4-(TRIFLUOROMETHYL)PHENYL)SIL&
    • triethoxy(4-(trifluoromethyl)phenyl)silane
    • 1-TRIETHOXYSILYL-4-TRIFLUOROMETHYLBENZENE 97%
    • Triethoxy[4-(trifluoromethyl)phenyl]silane, 97%
    • J-012165
    • Benzene, 1-(triethoxysilyl)-4-(trifluoromethyl)-
    • PBTDWUVVCOLMFE-UHFFFAOYSA-N
    • 188748-63-2
    • DTXSID80474482
    • SCHEMBL446489
    • G63775
    • Inchi: 1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3
    • InChI Key: PBTDWUVVCOLMFE-UHFFFAOYSA-N
    • SMILES: [Si](C1C=CC(C(F)(F)F)=CC=1)(OCC)(OCC)OCC

Computed Properties

  • Exact Mass: 308.10557
  • Monoisotopic Mass: 308.10555548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.098 g/mL at 25 °C(lit.)
  • Boiling Point: 90-91 °C0.2 mm Hg(lit.)
  • Flash Point: 230 °F
  • Refractive Index: n20/D 1.436(lit.)
  • PSA: 27.69
  • LogP: 2.96080
  • Solubility: Not determined

Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36
  • Safety Term:S26-36

Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- Pricemore >>

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Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)- Related Literature

Additional information on Benzene,1-(triethoxysilyl)-4-(trifluoromethyl)-

Introduction to Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) (CAS No. 188748-63-2)

Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) (CAS No. 188748-63-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications, particularly in the development of advanced materials and pharmaceutical intermediates. The presence of both a triethoxysilyl group and a trifluoromethyl group makes this molecule highly versatile, enabling its use in multiple synthetic pathways and industrial processes.

The triethoxysilyl group attached to the benzene ring introduces a siliceous moiety, which is particularly useful in materials science for creating organosilicon compounds. These compounds are widely employed in the synthesis of hybrid materials, coatings, and even in biomedical applications where surface modification is essential. The trifluoromethyl group, on the other hand, enhances the electronic properties of the benzene ring, making it more reactive and suitable for further functionalization. This dual functionality allows researchers to design molecules with tailored properties for specific applications.

In recent years, Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) has been extensively studied for its potential in pharmaceutical development. The compound's ability to undergo various chemical transformations makes it an excellent precursor for synthesizing more complex molecules. For instance, researchers have explored its use in the preparation of novel antiviral agents and anticancer drugs. The trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the pharmacokinetic behavior of drug candidates, potentially improving their efficacy and bioavailability.

One of the most intriguing aspects of Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) is its role in polymer chemistry. The integration of this compound into polymer matrices can lead to the development of advanced materials with enhanced thermal stability and mechanical strength. Such materials are particularly valuable in industries requiring high-performance components, such as aerospace and automotive sectors. Additionally, the siliceous nature of the triethoxysilyl group allows for surface modifications that can improve adhesion and compatibility with other materials.

Recent advancements in synthetic methodologies have further expanded the applications of Benzene,1-(triethoxysilyl)-4-(trifluoromethyl). Researchers have developed novel catalytic systems that facilitate efficient transformations of this compound into more complex structures. These innovations have not only streamlined the synthesis process but also opened up new avenues for drug discovery and material science research. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the benzene ring, creating molecules with enhanced biological activity.

The compound's unique electronic properties also make it a valuable tool in spectroscopic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into its molecular structure and reactivity. These analytical methods are crucial for understanding how Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) behaves in different chemical environments and for optimizing its use in various applications.

In conclusion, Benzene,1-(triethoxysilyl)-4-(trifluoromethyl) (CAS No. 188748-63-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable a wide range of applications, from drug development to advanced material engineering. As research continues to uncover new ways to utilize this compound, its importance in modern chemistry is likely to grow even further.

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